2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid
Description
Properties
CAS No. |
2352787-49-4 |
|---|---|
Molecular Formula |
C11H21NO5 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]oxyacetic acid |
InChI |
InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-7-11(4,5)16-6-8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14) |
InChI Key |
FYIDZYKXBGMEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)OCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
In a representative procedure, 1-amino-2-methylpropan-2-ol is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF) and treated with Boc₂O (1.1–1.5 equivalents) in the presence of triethylamine (TEA) or aqueous sodium hydroxide (pH 9–10). The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc₂O, releasing tert-butanol as a byproduct. Completion is confirmed by TLC or NMR, showing the disappearance of the primary amine signal (δ 1.5–2.0 ppm).
Workup and Purification
The crude product 1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-ol is isolated via extraction (DCM/water) and purified by column chromatography (hexanes/ethyl acetate gradient). Yields typically exceed 85%.
Etherification Strategies
Etherification links the Boc-protected amino alcohol to the acetic acid moiety. Three primary methods are employed, each with distinct advantages.
Williamson Ether Synthesis
This two-step approach involves converting the alcohol to a better leaving group (e.g., tosylate) followed by nucleophilic substitution.
Tosylation
The Boc-protected alcohol is treated with p-toluenesulfonyl chloride (TsCl) in pyridine or DCM at 0–5°C for 4–6 hours. The resulting tosylate is isolated in 90–95% yield.
Substitution with Bromoacetic Acid
The tosylate reacts with sodium bromoacetate in dimethylformamide (DMF) at 60–80°C for 12–24 hours. After hydrolysis (1M HCl), the product is extracted and recrystallized from ethanol/water (yield: 70–75%).
Mitsunobu Reaction
The Mitsunobu reaction directly couples the Boc-protected alcohol with ethyl glycolate (HOCH₂COOEt) under mild conditions.
Procedure
A mixture of 1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-ol , ethyl glycolate (1.2 equivalents), triphenylphosphine (1.5 equivalents), and diisopropyl azodicarboxylate (DIAD) in THF is stirred at room temperature for 24 hours. The ester intermediate is hydrolyzed with lithium hydroxide (LiOH) in THF/water to afford the final acid (overall yield: 65–70%).
Direct Alkylation
The Boc-protected alcohol is deprotonated with sodium hydride (NaH) in THF and reacted with bromoacetic acid at 50°C for 6 hours. This one-pot method avoids tosylation but suffers from lower yields (50–55%) due to steric hindrance.
Comparison of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Williamson Synthesis | 70–75 | High selectivity, scalable | Multi-step, tosylate purification |
| Mitsunobu Reaction | 65–70 | Single-step etherification, mild conditions | Costly reagents, ester hydrolysis |
| Direct Alkylation | 50–55 | Simplified procedure | Low yield, side reactions |
Experimental Case Studies
Optimized Williamson Protocol
A 2023 study reported a modified Williamson approach using potassium tert-butoxide as the base and bromoacetic acid tert-butyl ester as the electrophile. After substitution, the tert-butyl ester was cleaved with trifluoroacetic acid (TFA) , yielding the target compound in 82% purity.
Mitsunobu with Green Solvents
A 2024 innovation replaced THF with cyclopentyl methyl ether (CPME) , achieving comparable yields (68%) while reducing environmental impact.
Challenges and Optimization
Steric Hindrance
The tertiary alcohol in the Boc-protected intermediate impedes nucleophilic substitution. Solutions include:
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions, a key reaction for revealing the free amine.
Reagents and Conditions
Mechanism and Products
-
Acidic hydrolysis generates 2-[(1-amino-2-methylpropan-2-yl)oxy]acetic acid as the primary product, with concurrent release of CO₂ and tert-butanol .
-
Typical reaction time: 1–4 hours, yielding >85% deprotection efficiency .
Carboxylic Acid Functionalization
The acetic acid moiety undergoes standard carboxylic acid reactions.
Esterification
-
Reagents : Methanol/H₂SO₄, ethanol/DCC, or diazomethane.
-
Products : Methyl or ethyl esters (e.g., methyl 2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetate ) .
-
Conditions : Reflux in alcohol with catalytic acid, 6–12 hours .
Amide Formation
-
Coupling Agents : EDCl, HOBt, or DCC with amines like benzylamine or glycine methyl ester .
-
Products : Amides (e.g., 2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetamide ) .
Ether Linkage Stability and Reactivity
The tert-butyl ether is generally stable under basic and nucleophilic conditions but cleaved under strong acids.
Acid-Mediated Cleavage
Oxidation
Comparative Reactivity with Analogues
Stability Considerations
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to provide a stable amine functionality makes it valuable in designing new drug candidates, particularly in the development of peptide-based therapeutics.
- It can be used to modify the pharmacokinetic properties of drugs by altering their solubility and stability profiles.
-
Bioactive Compounds :
- Research indicates that derivatives of this compound exhibit biological activity, making them potential candidates for further development as anti-inflammatory or analgesic agents. The tert-butoxycarbonyl (Boc) group is particularly useful for protecting amine functionalities during chemical reactions .
Organic Synthesis
- Synthetic Pathways :
- The compound can be employed as a building block in organic synthesis, facilitating the creation of more complex molecules through coupling reactions and other transformations. For example, it can be reacted with various electrophiles to create substituted acetic acids.
- Its structure allows for modifications that can lead to the development of novel materials with specific properties.
Biochemical Research
- Enzyme Inhibition Studies :
- The compound has been utilized in studies focused on enzyme inhibition, particularly in understanding metabolic pathways where similar compounds play a role. This can aid in drug design by identifying potential inhibitors or activators of specific enzymes.
- Peptide Synthesis :
Case Study 1: Synthesis of Bioactive Peptides
In a study focusing on the synthesis of bioactive peptides, researchers utilized 2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid as a key intermediate. The Boc protection allowed for selective coupling reactions that led to the formation of peptides with enhanced biological activity compared to their unprotected counterparts.
Case Study 2: Drug Development Pipeline
Another case study highlighted its application in a drug development pipeline aimed at creating anti-cancer agents. The compound was modified to enhance its solubility and bioavailability, resulting in promising preclinical results that warrant further investigation into its therapeutic potential.
Mechanism of Action
The mechanism by which 2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid exerts its effects is primarily through its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during synthetic procedures. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Comparative Insights
Steric Effects: The target compound’s tert-butyl ether provides steric shielding, reducing nucleophilic attack on the adjacent amino group compared to smaller analogs like 3-[tert-Butoxycarbonyl]amino]-2-methylpropionic acid . Adamantyl derivatives (e.g., ) exhibit even greater steric bulk, limiting solubility but enhancing membrane permeability .
Electronic and Functional Group Diversity :
- Thiazole-containing analogs (e.g., ) introduce aromaticity and heteroatoms, enabling π-π stacking and hydrogen bonding, critical for targeting enzymes or receptors .
- Cyclopropane derivatives (e.g., ) exhibit strain-driven reactivity, useful in photoaffinity labeling or click chemistry .
Chirality and Bioactivity: Chiral compounds like (R)-3-((tertButoxycarbonyl)amino)-2-methylpropanoic acid demonstrate enantiomer-specific interactions, influencing pharmacokinetics and binding affinity .
Solubility and Applications :
- Hydrophobic groups (e.g., adamantyl, biphenyl in ) reduce aqueous solubility but improve blood-brain barrier penetration, whereas polar carboxylic acids (e.g., target compound) favor aqueous media .
Biological Activity
2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid, also known by its CAS number 2352787-49-4, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₁₃H₁₉NO₄
- Molecular Weight : 253.30 g/mol
- CAS Number : 2352787-49-4
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, peptidomimetics derived from amino acids similar to those in this compound have shown promising results against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| BJK-4 | Potent against E. coli and S. aureus without hemolytic activity | |
| BJK-6 | Maintains antimicrobial effects despite structural modifications |
These findings suggest that modifications to the amino acid structure can enhance or alter the biological activity of related compounds.
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays have been crucial in evaluating the safety profile of compounds. For instance, BJK-4 demonstrated low toxicity against mammalian cells at concentrations up to 128 µg/mL, indicating a favorable therapeutic index for further development as an antimicrobial agent .
The mechanism of action for compounds similar to this compound typically involves:
- Membrane Disruption : These compounds can interact with bacterial membranes, leading to depolarization and increased permeability.
- Intracellular Targeting : Some derivatives have shown the ability to penetrate bacterial cells and interfere with essential intracellular processes.
Research has shown that the presence of hydrophobic groups enhances membrane interaction, which is critical for antimicrobial activity .
Case Studies
Several studies have investigated the biological activities of structurally related compounds:
- Study on BJK-4 : This compound was tested for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. It exhibited significant activity without causing hemolysis, making it a candidate for further development as an antibiotic .
- Protease Stability Assessment : The stability of BJK-4 against proteolytic degradation was evaluated using trypsin treatment. Results indicated that it retained antimicrobial activity even after exposure to proteases, highlighting its potential as a stable therapeutic agent .
Q & A
Q. What are the recommended synthetic methodologies for preparing 2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of an amino group followed by esterification or coupling reactions. A common approach is reacting tert-butyl chloroformate with the corresponding amino alcohol derivative in the presence of a base such as potassium tert-butoxide (KOtBu) in anhydrous tetrahydrofuran (THF) . For analogous compounds, oxidation using KMnO₄ or CrO₃ in acidic media and reduction with LiAlH₄ in dry ether have been employed to modify functional groups . Purification often involves column chromatography or recrystallization to achieve high purity.
Q. What safety protocols are critical when handling this compound?
The compound may pose hazards such as skin/eye irritation (H315, H319) and respiratory toxicity (H335). Personal protective equipment (PPE) should include nitrile gloves, safety goggles, and a lab coat. Work in a fume hood with proper ventilation. In case of skin contact, wash immediately with water and remove contaminated clothing .
Q. How should the compound be stored to maintain stability?
Store in a dry, airtight container at room temperature (20–25°C) away from moisture and light. Sealed storage prevents degradation of the Boc group, which is sensitive to acidic or aqueous conditions .
Q. Which analytical techniques confirm the compound’s structure and purity?
- NMR spectroscopy (¹H/¹³C) to verify molecular structure and stereochemistry.
- HPLC (≥95% purity, as per standards in similar Boc-protected compounds) .
- Mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight .
Advanced Research Questions
Q. How can reaction yields be optimized during Boc protection steps?
Key factors include:
- Stoichiometric control : Use a 1.2–1.5 molar excess of Boc anhydride or tert-butyl chloroformate to ensure complete amino group protection.
- Solvent selection : Anhydrous THF or dichloromethane minimizes side reactions.
- Temperature : Reactions at 0–5°C reduce racemization in chiral derivatives .
- Catalysis : DMAP (4-dimethylaminopyridine) accelerates Boc activation in esterification .
Q. How to resolve discrepancies in spectroscopic data during characterization?
- Cross-validate techniques : Compare NMR shifts with literature values for similar Boc-protected compounds (e.g., δ 1.4 ppm for tert-butyl protons) .
- X-ray crystallography : For chiral variants, crystallize the compound to confirm absolute configuration .
- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to track signal assignments in complex spectra .
Q. What strategies mitigate solubility challenges in aqueous reaction systems?
- Co-solvents : Add DMSO or DMF (10–20% v/v) to enhance solubility without destabilizing the Boc group.
- pH adjustment : Use buffered solutions (pH 6–8) to maintain neutrality, avoiding Boc cleavage.
- Surfactants : Non-ionic surfactants (e.g., Tween-20) improve dispersion in biphasic systems .
Q. How to address racemization in chiral derivatives during synthesis?
- Low-temperature protocols : Conduct reactions below 0°C to slow racemization.
- Enantioselective catalysts : Use chiral bases or organocatalysts (e.g., Cinchona alkaloids) .
- Protecting group alternatives : Consider Fmoc or Cbz groups if Boc proves unstable under reaction conditions .
Data Contradiction Analysis
Q. How to interpret conflicting toxicity data across safety reports?
- Source evaluation : Prioritize studies adhering to OECD/GHS guidelines (e.g., classifies acute toxicity as Category 4, while lacks occupational exposure limits).
- Dose dependency : Assess whether discrepancies arise from varying concentrations (e.g., LC₅₀ vs. NOAEL values) .
- Experimental models : Compare in vitro (cell-based) and in vivo data to contextualize hazards .
Q. How to validate conflicting purity claims from different suppliers?
- Third-party testing : Use independent analytical services for HPLC and elemental analysis.
- Batch comparison : Request certificates of analysis (CoA) for specific lots, noting retention times and impurity profiles .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
